[1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide
Overview
Description
[1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide: is an organic compound with the molecular formula C16H12F3NO2S and a molecular weight of 339.33 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, a tosyl group, and an isocyanide functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide typically involves the reaction of a tosylmethyl isocyanide with a trifluoromethylbenzyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as potassium carbonate or sodium hydride is used to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The isocyanide group in [1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide can undergo nucleophilic substitution reactions, where the isocyanide carbon is attacked by nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding isocyanates or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted isocyanides or amines.
Oxidation: Formation of isocyanates or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Heterocycles: [1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide is used in the synthesis of various heterocyclic compounds through multicomponent reactions.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology:
Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Drug Discovery: It is employed in the synthesis of potential drug candidates due to its unique reactivity.
Medicine:
Pharmaceutical Intermediates: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those containing trifluoromethyl groups.
Industry:
Mechanism of Action
The mechanism of action of [1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide involves its reactivity as an isocyanide. The isocyanide group can act as both a nucleophile and an electrophile, allowing it to participate in a variety of chemical reactions. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable building block in organic synthesis .
Comparison with Similar Compounds
Phenyl isocyanide: Similar structure but lacks the trifluoromethyl and tosyl groups.
Tosylmethyl isocyanide: Similar structure but lacks the trifluoromethyl group.
Trifluoromethylphenyl isocyanide: Similar structure but lacks the tosyl group.
Uniqueness:
Reactivity: The presence of both trifluoromethyl and tosyl groups in [1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide enhances its reactivity compared to similar compounds.
Stability: The trifluoromethyl group provides additional stability, making it more suitable for various applications.
Properties
IUPAC Name |
1-[isocyano-[4-(trifluoromethyl)phenyl]methyl]sulfonyl-4-methylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO2S/c1-11-3-9-14(10-4-11)23(21,22)15(20-2)12-5-7-13(8-6-12)16(17,18)19/h3-10,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUAFBBGLMPJLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)C(F)(F)F)[N+]#[C-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674267 | |
Record name | 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
748187-71-5 | |
Record name | 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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